molecular formula C31H22F5NO4S B557773 Fmoc-Cys(Bzl)-OPfp CAS No. 86060-95-9

Fmoc-Cys(Bzl)-OPfp

Cat. No.: B557773
CAS No.: 86060-95-9
M. Wt: 599.6 g/mol
InChI Key: PSDSBWKIZVGTFE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-Cys(Bzl)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains, where it acts as a protective group for the cysteine residue during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups in peptide chains, thereby protecting the cysteine residue during the synthesis process . This protection is crucial as it prevents unwanted side reactions that could disrupt the desired peptide sequence.

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

Its properties such as stability and reactivity are crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the cysteine residue, it ensures the integrity of the peptide chain during the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction is typically allowed to proceed at room temperature for optimal results . The choice of solvent, such as dimethylformamide, can also impact the efficacy of the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester typically involves the protection of the cysteine thiol group with a benzyl group. The fluorenylmethyloxycarbonyl group is then introduced to protect the amino group. The final step involves the formation of the pentafluorophenyl ester, which is achieved by reacting the protected cysteine derivative with pentafluorophenol in the presence of a coupling reagent .

Industrial Production Methods

Industrial production of fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSBWKIZVGTFE-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583796
Record name Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-95-9
Record name Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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